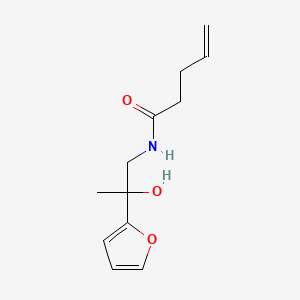

N-(2-(furan-2-yl)-2-hydroxypropyl)pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan rings and amide groups. The synthesis could involve the reaction of a furan compound with a suitable amide precursor.Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a furan ring, a pent-4-enamide group, and a hydroxypropyl group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pent-4-enamide group consists of a five-carbon chain with a double bond at the 4-position and an amide group at the end.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The amide group can participate in various reactions such as hydrolysis, reduction, and condensation.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its aromaticity and potentially its stability. The amide group could influence its solubility in different solvents.科学的研究の応用

Synthesis and Biological Applications

Furan derivatives have been extensively studied for their biological applications and as intermediates in the synthesis of complex molecules. For instance, the synthesis of 1,4-benzothiazinones from furan-2,3-diones demonstrates the utility of furan derivatives in developing compounds with potential biological activity, chemosensors, and fluorescence applications. These compounds have undergone preliminary biological assays, including antimicrobial and acute toxicity tests, underscoring their relevance in pharmaceutical research (Stepanova et al., 2020).

Heterocycle Synthesis

Furan derivatives are versatile intermediates for synthesizing heterocycles, such as furans, pyrroles, and 1,2-oxazines. These heterocyclic compounds are crucial for natural product synthesis and further functionalization towards new interesting heterocycles, demonstrating the significant role of furan derivatives in synthetic organic chemistry (Lechel & Reissig, 2010).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, furan derivatives have found applications in creating biobased polyesters and polyamides. For example, enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the successful synthesis of novel biobased furan polyesters. These materials exhibit properties that could make them suitable alternatives to petroleum-based polymers, highlighting the environmental benefits of furan derivatives in developing sustainable materials (Jiang et al., 2014).

Catalysis and Organic Transformations

Furan derivatives are also pivotal in catalysis and organic transformations. The catalytic reduction of biomass-derived furanic compounds with hydrogen showcases the role of furan derivatives in generating valuable chemicals from renewable resources. This process underscores the potential of furan derivatives in facilitating sustainable chemical processes and the production of bio-based chemicals and fuels (Nakagawa et al., 2013).

作用機序

Target of Action

Furan derivatives have been found to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .

Mode of Action

Furan derivatives are known to interact with their targets, leading to changes that result in their antimicrobial activity .

Biochemical Pathways

It is known that furan derivatives can influence a wide range of biological and pharmacological characteristics .

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Safety and Hazards

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-4-7-11(14)13-9-12(2,15)10-6-5-8-16-10/h3,5-6,8,15H,1,4,7,9H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMXLUPKSDROOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC=C)(C1=CC=CO1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2927560.png)

![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2927561.png)

![2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2927562.png)

![3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide](/img/structure/B2927566.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2927571.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2927573.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2927577.png)